Cas no 318949-48-3 (5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)-)

5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- is a heterocyclic compound featuring a fused thiazolopyrimidinone core with a pyrazole substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its rigid, polycyclic framework enhances binding affinity in drug discovery, particularly for targeting enzymes or receptors requiring precise molecular recognition. The pyrazole moiety further introduces potential for hydrogen bonding and metal coordination, expanding its utility in catalysis or supramolecular chemistry. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Researchers value this compound for its versatility in constructing complex pharmacophores or functional materials.
5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- structure
318949-48-3 structure
Product name:5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)-
CAS No:318949-48-3
MF:C9H6N4OS
Molecular Weight:218.235139369965
MDL:MFCD00232154
CID:5224114

5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- 化学的及び物理的性質

名前と識別子

    • 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)-
    • MDL: MFCD00232154
    • インチ: 1S/C9H6N4OS/c14-8-6(7-1-2-11-12-7)5-10-9-13(8)3-4-15-9/h1-5H,(H,11,12)
    • InChIKey: HUSCQISJJLFKNR-UHFFFAOYSA-N
    • SMILES: C12SC=CN1C(=O)C(C1C=CNN=1)=CN=2

5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661985-10mg
6-(1H-pyrazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one
318949-48-3 98%
10mg
¥739 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00884949-1g
6-(1H-Pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
318949-48-3 90%
1g
¥2401.0 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661985-20mg
6-(1H-pyrazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one
318949-48-3 98%
20mg
¥1354 2023-04-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661985-1mg
6-(1H-pyrazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one
318949-48-3 98%
1mg
¥428 2023-04-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661985-2mg
6-(1H-pyrazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one
318949-48-3 98%
2mg
¥578 2023-04-05
Ambeed
A928446-1g
6-(1H-Pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
318949-48-3 90%
1g
$350.0 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661985-5mg
6-(1H-pyrazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one
318949-48-3 98%
5mg
¥661 2023-04-05
abcr
AB297709-100 mg
6-(1H-Pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one; .
318949-48-3
100MG
€221.50 2023-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661985-25mg
6-(1H-pyrazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one
318949-48-3 98%
25mg
¥1375 2023-04-05
abcr
AB297709-100mg
6-(1H-Pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one; .
318949-48-3
100mg
€221.50 2024-04-17

5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- 関連文献

5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)-に関する追加情報

Introduction to 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- (CAS No. 318949-48-3)

5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- (CAS No. 318949-48-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a thiazole ring fused to a pyrimidine ring, with a pyrazolyl substituent at the 6-position, making it a valuable scaffold for the development of novel drugs.

The chemical structure of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- (CAS No. 318949-48-3) is characterized by its heterocyclic framework, which imparts unique electronic and steric properties. The thiazole ring provides electron-withdrawing effects, while the pyrazolyl group introduces additional functional groups that can interact with biological targets. This combination of structural features makes the compound an attractive candidate for various biological studies and drug discovery efforts.

Recent research has highlighted the potential of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- in several therapeutic areas. One notable application is in the treatment of cancer. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and survival.

In addition to its antiproliferative properties, 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Research has demonstrated that this compound can modulate the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and promoting tissue repair.

The pharmacokinetic properties of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- have also been studied extensively. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity profile in animal models suggests that it may be safe for use in humans.

In the context of drug discovery, 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- serves as a valuable starting point for structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations have been employed to explore the binding interactions between this compound and its putative targets. These studies have provided insights into the key structural features responsible for its biological activity and have guided the rational design of more potent analogs.

The synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- has been optimized using modern synthetic methodologies. One common approach involves the condensation of a suitable thiosemicarbazide with an appropriate aldehyde or ketone to form the thiazole ring. Subsequent cyclization reactions can then be used to construct the pyrimidine ring and introduce the pyrazolyl substituent. These synthetic routes are highly efficient and scalable, making them suitable for large-scale production.

The potential applications of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- extend beyond cancer and inflammatory diseases. Recent studies have also explored its use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preliminary data suggest that this compound may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

In conclusion, 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(1H-pyrazol-3-yl)- (CAS No. 318949-48-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover new insights into its mechanisms of action and biological activities, it is likely that this compound will play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.

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Amadis Chemical Company Limited
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Purity:99%
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